molecular formula C25H19F2N3O2S B2750190 [5-(4-fluorophenyl)-7-[(4-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892414-94-7

[5-(4-fluorophenyl)-7-[(4-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Cat. No.: B2750190
CAS No.: 892414-94-7
M. Wt: 463.5
InChI Key: VCISFTILQLZQIU-UHFFFAOYSA-N
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Description

This compound is a complex polycyclic molecule featuring a tricyclic framework ([8.4.0.0³,⁸]) fused with heteroatoms (2-oxa, 4,6,13-triaza). Key structural elements include:

  • Two 4-fluorophenyl groups: These substituents enhance lipophilicity and metabolic stability, common in pharmaceuticals to improve bioavailability and target binding .
  • Methylsulfanyl group: The sulfur atom may participate in hydrophobic interactions or influence electronic properties via conjugation.

The compound’s fused heterocyclic system suggests conformational rigidity, which is advantageous for selective receptor binding. Crystallographic tools like SHELXL or SIR97 may be used for structural validation .

Properties

IUPAC Name

[5-(4-fluorophenyl)-7-[(4-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F2N3O2S/c1-14-22-20(17(12-31)11-28-14)10-21-24(32-22)29-23(16-4-8-19(27)9-5-16)30-25(21)33-13-15-2-6-18(26)7-3-15/h2-9,11,31H,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCISFTILQLZQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)F)SCC5=CC=C(C=C5)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-fluorobenzyl)thio)-2-(4-fluorophenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrido[4’,3’5,6]pyrano[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorobenzyl and Fluorophenyl Groups: These groups can be introduced via nucleophilic substitution reactions.

    Attachment of the Methanol Group: This step might involve a reduction reaction to convert a precursor aldehyde or ketone to the methanol group.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of automated synthesis equipment and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound (4-((4-fluorobenzyl)thio)-2-(4-fluorophenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The aromatic rings can undergo hydrogenation under appropriate conditions.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.

    Substitution: Reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group would yield an aldehyde or carboxylic acid, while reduction of the aromatic rings would yield saturated hydrocarbons.

Scientific Research Applications

The compound 5-(4-fluorophenyl)-7-[(4-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its synthesis, biological activities, and potential applications based on existing research.

Anticancer Properties

Research has indicated that compounds containing triazole and triazatricyclo frameworks exhibit significant anticancer activity. For instance, derivatives similar to the compound have shown:

  • Inhibition of Tumor Growth : Studies have reported that such compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Targeting Specific Pathways : The presence of fluorine atoms may enhance the binding affinity to specific biological targets, potentially leading to more effective anticancer agents.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Broad-Spectrum Activity : Similar compounds have demonstrated efficacy against a range of bacteria and fungi, making them candidates for developing new antimicrobial therapies.
  • Mechanism of Action : The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Applications in Materials Science

The unique structural characteristics of this compound allow for innovative applications in materials science:

  • Organic Electronics : Due to its conjugated system, it can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Sensors : Its ability to interact with various analytes makes it suitable for developing chemical sensors for environmental monitoring.

Case Study 1: Anticancer Activity Evaluation

In a study published in Medicinal Chemistry, researchers synthesized a series of triazatricyclo compounds, including derivatives of the target compound. They evaluated their cytotoxic effects on several cancer cell lines (e.g., MCF-7 and A549) using MTT assays. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant anticancer potential.

Case Study 2: Antimicrobial Testing

A separate investigation focused on evaluating the antimicrobial properties of similar fluorinated compounds against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess efficacy, revealing that some derivatives showed zones of inhibition comparable to established antibiotics.

Mechanism of Action

The mechanism of action of (4-((4-fluorobenzyl)thio)-2-(4-fluorophenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms could enhance its binding affinity to certain targets, while the methanol group could participate in hydrogen bonding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / Class Key Features Biological Relevance Reference(s)
Target Compound Tricyclic (2-oxa, 4,6,13-triaza), 4-fluorophenyl, methylsulfanyl, methanol Potential anticancer, CNS, or antimicrobial activity (inferred from structural analogs)
5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine derivatives Bicyclic (thiadiazole + thiophene), 4-fluorophenyl Anticancer activity (IC₅₀ = 1.28 μg/mL against MCF7 breast cancer cells)
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole core, difluorophenyl, sulfonyl group Antifungal or anti-inflammatory (inferred from sulfonyl and triazole motifs)
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene Hexaazatricyclic system, methoxyphenyl Structural interest in fused tetrazolopyrimidines; potential enzyme inhibition
Methyl hexadecanoate (MHD) Linear alkyl ester Non-pharmacological; used as a reference in solubility studies

Key Observations

Heterocyclic Diversity: The target compound’s triazatricyclic core distinguishes it from simpler bicyclic analogs (e.g., thiadiazole derivatives in ). This complexity may enhance target selectivity but complicate synthesis.

Substituent Effects :

  • Fluorophenyl groups are shared with anticancer thiadiazole derivatives , suggesting possible antiproliferative mechanisms via aromatic stacking or halogen bonding.
  • The methylsulfanyl group is unique among compared compounds; similar sulfur-containing groups in triazoles show enhanced binding to enzymes like cytochrome P450.

Physicochemical Properties: The methanol group improves aqueous solubility compared to non-polar analogs (e.g., MHD ), aligning with the principle that polar groups enhance hydrophilicity .

Synthetic Challenges :

  • The tricyclic framework likely requires advanced cyclization strategies, whereas bicyclic analogs (e.g., ) are synthesized via straightforward condensation reactions.

Biological Activity

The compound [5-(4-fluorophenyl)-7-[(4-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic molecule with potential biological activity. Its structure suggests it may interact with various biological systems, potentially leading to therapeutic applications. This article reviews the available literature on its biological activity, including synthesis methods, pharmacological properties, and case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C27H25F2N3O2S\text{C}_{27}\text{H}_{25}\text{F}_2\text{N}_3\text{O}_2\text{S}

Key Features:

  • Fluorophenyl Groups: The presence of fluorinated phenyl groups can enhance lipophilicity and biological activity.
  • Triazatricyclo Structure: This unique bicyclic structure may contribute to specific interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of triazole and thiazole derivatives. For example:

  • Starting Materials: The synthesis begins with 4-fluorophenyl derivatives and various sulfur-containing reagents.
  • Reactions: Key reactions include nucleophilic substitutions and cyclization processes to form the triazatricyclo framework.
  • Purification: The final product is usually purified through recrystallization or chromatography techniques.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance:

  • Mechanism of Action: These compounds may induce apoptosis in cancer cells through the activation of caspases or inhibition of cell cycle progression.
  • Case Study: A study demonstrated that a related compound showed an IC50 value of 12 nM against breast cancer cell lines (MCF-7) .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • In Vitro Studies: Tests against various bacterial strains have shown promising results, indicating that modifications in the sulfur moiety can enhance activity against resistant strains .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways:

  • HMG-CoA Reductase Inhibition: Related compounds have been shown to inhibit HMG-CoA reductase with IC50 values ranging from 9 to 16 nM . This suggests potential applications in managing cholesterol levels.

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